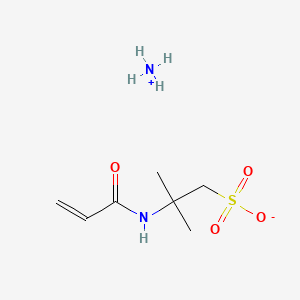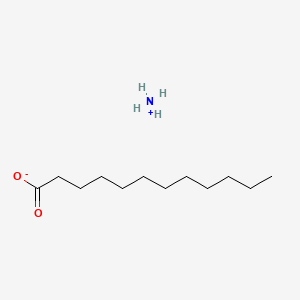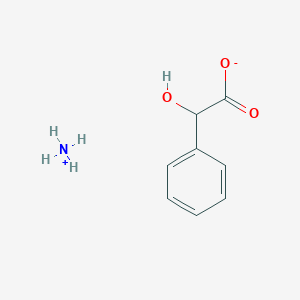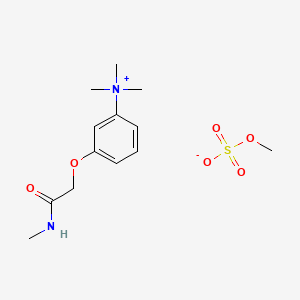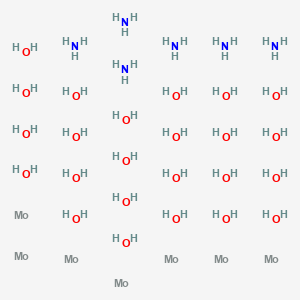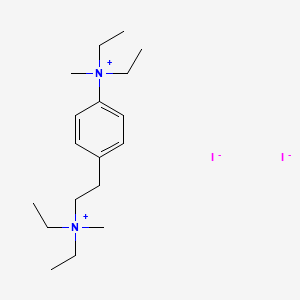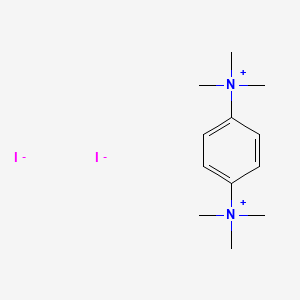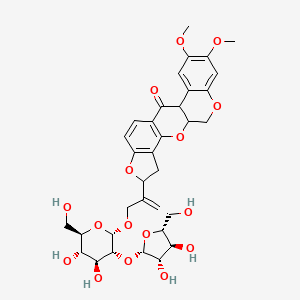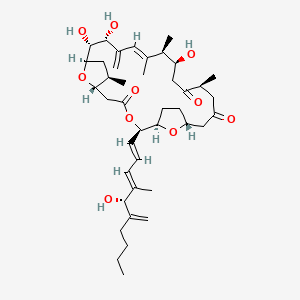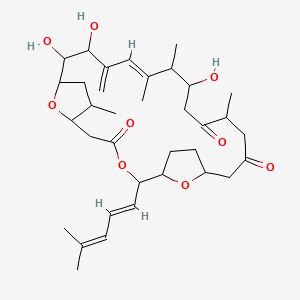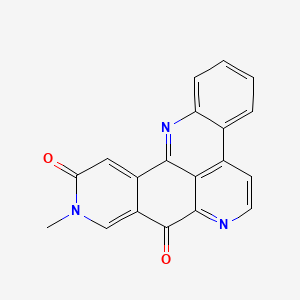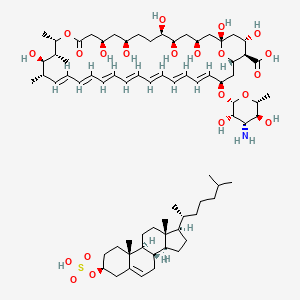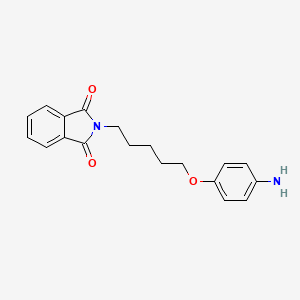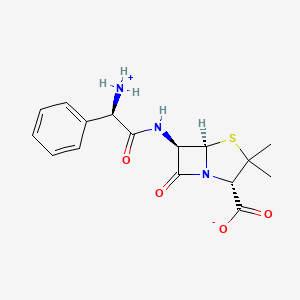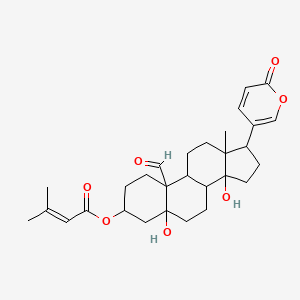
Acrihellin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acrihellin is a a cardioactive steroid, carditionic drug.
Aplicaciones Científicas De Investigación
Cardiac Pacemaker Activity
Acrihellin, a cardiotonic drug, influences the spontaneous beating frequency of guinea pig sino-atrial preparations. High doses slightly accelerate spontaneous frequency. It notably affects the pacemaker activity in sheep cardiac Purkinje fibers, impacting the current underlying pacemaker activity, ik2. This activity suggests antiadrenergic effects similar to beta-adrenoceptor antagonists, indicating its unique interaction with adrenaline (Ziskoven, Wiemer, & Achenbach, 1983).
Spectral Analysis
A study detailed the complete assignment of all 1H and 13C NMR signals of acrihellin in chloroform solution, using heteronuclear 2D NMR techniques. This comprehensive analysis is crucial for understanding the chemical structure and properties of acrihellin, contributing to its further application in scientific research (Müller, Nonnenmacher, Kutscher, & Engel, 1991).
Chemical Stability and Properties
Research has shown that the concentration of acrihellin declines in oxygenated solutions due to its escape from the organ-bath, enriching in droplets sprayed from the solution surface. This study provides insights into the chemical stability and properties of acrihellin, which are important for its use in scientific experiments (Herzig, Lüllmann, Mohr, & Seemann, 1987).
Cardiosteroid Pharmacology
Acrihellin is identified as a semisynthetic compound of the aglycon hellebrigenin and is characterized as a cardiosteroid. Its positive inotropic effect is stronger compared to digoxin, especially in failing canine hearts. This study contributes to understanding its pharmacological effects and potential therapeutic applications (Stroman, Jakovlev, Metzenauer, Roth, & Thiemer, 1984).
Voltage Clamp Studies
Voltage clamp studies on acrihellin show it diminishes action potential duration and the plateau phase in cardiac Purkinje fibers. These findings are significant for understanding the electrophysiological impacts of acrihellin on cardiac cells (Wiemer, Achenbach, & Ziskoven, 1983).
Comparative Cardiac Effects
A study comparing acrihellin to digoxin and other compounds in anesthetized dogs showed that acrihellin reverses cardiovascular changes with dose-dependent positive inotropic effects. This research is crucial for understanding the relative efficacy of acrihellin in cardiac applications (Czyzewski, Asaad, De Vine, Sofia, & Diamantis, 1991).
Inotropic Interventions Comparison
Acrihellin's inotropic effects were investigated, showing a significant increase in peak tension and distinct responses to external calcium variations, similar to adrenaline. This research helps in understanding its mechanism of action compared to other inotropic agents (Achenbach, Ziskoven, & Wiemer, 1983).
Propiedades
Número CAS |
67696-82-6 |
|---|---|
Nombre del producto |
Acrihellin |
Fórmula molecular |
C29H38O7 |
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C29H38O7/c1-18(2)14-25(32)36-20-6-11-27(17-30)22-7-10-26(3)21(19-4-5-24(31)35-16-19)9-13-29(26,34)23(22)8-12-28(27,33)15-20/h4-5,14,16-17,20-23,33-34H,6-13,15H2,1-3H3/t20-,21+,22-,23+,26+,27-,28-,29-/m0/s1 |
Clave InChI |
RIOSSPWEPWYRLD-SBQWKNPYSA-N |
SMILES isomérico |
CC(=CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |
SMILES |
CC(=CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |
SMILES canónico |
CC(=CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O)C |
Apariencia |
Solid powder |
Otros números CAS |
67696-82-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3 beta,5,14-trihydroxy-19-oxo-5 beta-bufa-20,22-dienolide-3-(3-methylcrotonate) acrihellin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



